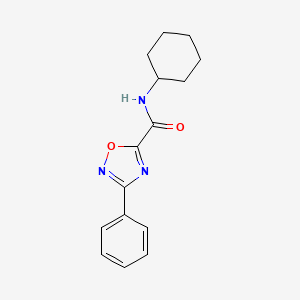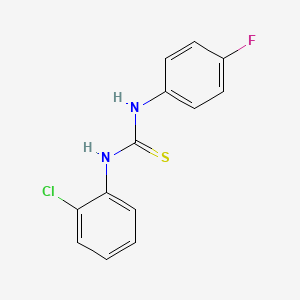![molecular formula C18H26N6O B5555438 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine belongs to a class of compounds that have been studied for their potential pharmaceutical applications. It is related to various pyrazolo and pyrimidine derivatives, which are known for their diverse biological activities.
Synthesis Analysis
A study by Mallesha et al. (2012) discusses the synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction. This process could offer insights into similar methods for synthesizing compounds like 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines, to which this compound is closely related, has been analyzed in various studies. Chern et al. (2004) explored the structure-activity relationships of similar compounds, providing insights into the structural aspects that influence biological activity (Chern, J., Shia, K.-S., Hsu, T., et al., 2004).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazolo[3,4-d]pyrimidines have been studied extensively. Wang et al. (2018) synthesized related compounds and explored their properties, which can be indicative of the chemical behavior of 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Wang, X., Xu, W., Miao, C., et al., 2018).
Physical Properties Analysis
Zhou et al. (2014) studied the physical properties of a compound in the same class, focusing on its application in PET imaging. This study can provide a basis for understanding the physical properties of the compound (Zhou, X., Khanapur, S., Huizing, A., et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidines have been analyzed in various studies. Mekky et al. (2021) reported the synthesis of similar compounds, which could provide information on the chemical properties of 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Mekky, A. E. M., Ahmed, M. S., Sanad, S., & Abdallah, Z. A., 2021).
科学的研究の応用
Antiproliferative Activity Against Cancer Cell Lines
A study explored the synthesis of a series of pyrimidine derivatives, including compounds structurally related to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine, for their antiproliferative effects against human cancer cell lines. Some compounds demonstrated significant activity, suggesting potential applications in cancer research and therapy (L. Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Properties
Another research focused on pyrimidine derivatives for their potential anti-inflammatory and analgesic effects. The study synthesized various compounds, evaluating their activities against standard drugs. This highlights the potential use of such compounds, including those structurally similar to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine, in developing new therapeutic agents for inflammation and pain management (S. Sondhi et al., 2007).
Heterocyclic Synthesis and Biological Activity
Research into thioxopyrimidine and its derivatives, including those related to the chemical compound , has led to the synthesis of novel heterocyclic compounds. These studies contribute to the understanding of the structural and functional diversity of pyrimidine derivatives, with implications for drug development and other applications in medicinal chemistry (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antimicrobial and Antiviral Potential
The synthesis of pyrimidine-linked heterocyclic compounds has been explored for their potential insecticidal and antibacterial activities. This research avenue suggests that compounds structurally related to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine could be promising candidates for developing new antimicrobial and antiviral agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
特性
IUPAC Name |
2-ethyl-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-15(5-2)18(25)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-6-14(3)21-24/h6-7,12-13,15H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFDKLDXAGKIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)
![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)
![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)



![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)